2-Acetamidoethyl dihydrogen phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamidoethyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c1-4(6)5-2-3-10-11(7,8)9/h2-3H2,1H3,(H,5,6)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEMVQDOWZKLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Acetamidoethyl Phosphate Species
Direct Synthesis of 2-Acetamidoethyl Diisopropyl Phosphate (B84403)
The formation of 2-acetamidoethyl diisopropyl phosphate, a protected precursor to the dihydrogen phosphate, can be achieved through multiple synthetic routes. These pathways often utilize readily available starting materials and powerful phosphorylating agents.
One potential pathway to 2-acetamidoethyl diisopropyl phosphate involves the direct phosphorylation of N-acetylethanolamine. In aqueous bicarbonate solutions (pH 8.5), the precursor 2-methyl-Δ2-oxazoline has been observed to convert completely to N-acetylethanolamine within 23 hours. nih.gov The subsequent reaction of this in situ-generated N-acetylethanolamine with a phosphorylating agent like diisopropyl phosphorofluoridate is a plausible route for the formation of the target phosphate ester. nih.gov This reaction capitalizes on the nucleophilic character of the hydroxyl group of N-acetylethanolamine attacking the electrophilic phosphorus atom of the phosphorofluoridate.
A more direct and extensively studied method involves the reaction of 2-methyl-Δ2-oxazoline with acylating agents such as diisopropyl phosphorofluoridate or the analogous diisopropyl phosphorochloridate. nih.gov This reaction proceeds via the formation of an N-phosphoryl derivative, which then undergoes further transformation. The isolation of 2-acetamidoethyl diisopropyl phosphate from the reaction of 2-methyl-Δ2-oxazoline with diisopropyl phosphorofluoridate confirms this synthetic pathway. nih.gov
Mechanistic Investigations of Phosphorylation and Rearrangement Processes
The reaction between 2-methyl-Δ2-oxazoline and phosphorylating agents is not a simple addition but involves a sequence of steps including phosphorylation, ring-opening, and potential molecular rearrangements.
The initial step of the reaction is the phosphorylation of the nitrogen atom in 2-methyl-Δ2-oxazoline, which activates the molecule. nih.gov Following this activation, the oxazoline (B21484) ring undergoes scission between the oxygen atom (position 1) and the carbon atom of the C=N bond (position 5). nih.gov This ring-opening is a critical step that leads to a linear phosphoramidate (B1195095) structure.
Further rearrangement can occur in the resulting product. For instance, the intermediate diisopropyl N-acetyl-N-2-hydroxyethylphosphoramidate has been shown to slowly convert into diisopropyl N-2-acetoxyethylphosphoramidate in an aqueous bicarbonate solution. nih.gov This specific transformation represents an N→O migration of the acetyl group, rather than the phosphoryl group, leading to a structural isomer.
The nature of the solvent and the pH of the reaction medium have a profound impact on the structure of the final products. The phosphorylation of 2-methyl-Δ2-oxazoline with diisopropyl phosphorochloridate yields different products depending on the medium. nih.gov
In an aqueous medium , the ring-opening leads to the formation of diisopropyl N-acetyl-N-2-hydroxyethylphosphoramidate. nih.gov
In an ethereal medium , the product isolated is diisopropyl N-acetyl-N-2-chloroethylphosphoramidate. nih.gov
The stability of the 2-methyl-Δ2-oxazoline starting material is also highly pH-dependent. In aqueous solutions, its decomposition is first-order with respect to the oxazoline concentration at a given pH. nih.gov However, the reaction mechanism deviates from a simple hydrolysis pathway at pH values above 5, indicating complex interactions and transformations influenced by the acidity or basicity of the environment. nih.gov
| Starting Material | Phosphorylating Agent | Reaction Medium | Key Product(s) |
| 2-Methyl-Δ2-oxazoline | Diisopropyl Phosphorochloridate | Aqueous | Diisopropyl N-acetyl-N-2-hydroxyethylphosphoramidate |
| 2-Methyl-Δ2-oxazoline | Diisopropyl Phosphorochloridate | Ethereal | Diisopropyl N-acetyl-N-2-chloroethylphosphoramidate |
| N-Acetylethanolamine | Diisopropyl Phosphorofluoridate | Not Specified | 2-Acetamidoethyl diisopropyl phosphate |
Synthesis of Complex Acetamidoethyl Dihydrogen Phosphate Derivatives
A review of the scientific literature did not yield specific synthetic methodologies for creating complex derivatives starting directly from a 2-acetamidoethyl dihydrogen phosphate backbone.
Pathways to Substituted (2R)-2-Acetamido-3-(octadecyloxy)propyl 2-(methylsulfanyl)ethyl Hydrogen Phosphate
(2R)-2-Acetamido-3-(octadecyloxy)propyl 2-(methylsulfanyl)ethyl hydrogen phosphate is a complex phospholipid analogue. chemspider.comnih.gov Its structure features a chiral acetamido-substituted propyl backbone, an ether-linked octadecyl chain, and a phosphate group esterified with a 2-(methylsulfanyl)ethyl moiety. nih.gov While detailed, step-by-step synthetic protocols from primary literature are not extensively indexed in general chemical databases, the synthesis of such a molecule would logically proceed through a multi-step sequence involving key intermediates.
The construction of this molecule would necessitate the stereospecific synthesis of the (2R)-2-acetamido-3-(octadecyloxy)propan-1-ol backbone. This is often achieved starting from a chiral precursor like (R)-solketal, which is then alkylated to introduce the octadecyl ether, followed by ring-opening and functional group manipulations to install the acetamido group. The final key step involves the phosphorylation of the primary alcohol. This phosphorylation would likely employ a suitably protected 2-(methylsulfanyl)ethyl phosphitylating or phosphorylating agent, followed by deprotection to yield the target hydrogen phosphate. The specific reagents and conditions would be selected to ensure compatibility with the existing functional groups in the molecule.
Table 1: Properties of (2R)-2-Acetamido-3-(octadecyloxy)propyl 2-(methylsulfanyl)ethyl Hydrogen Phosphate
| Property | Value |
|---|---|
| Molecular Formula | C26H54NO6PS |
| Molecular Weight | 539.8 g/mol nih.gov |
| IUPAC Name | [(2R)-2-acetamido-3-octadecoxypropyl] 2-methylsulfanylethyl hydrogen phosphate nih.gov |
This table is interactive and can be sorted by column.
Incorporation into Fluoroethylated Chemical Architectures
The integration of fluorine into organic molecules is a prominent strategy in medicinal chemistry to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net The incorporation of acetamidoethyl phosphate moieties into fluoroethylated architectures represents a synthetic goal to combine the structural features of phospholipids (B1166683) with the unique properties conferred by fluorine.
The development of novel fluorinated building blocks is crucial for these synthetic endeavors. researchgate.net A synthetic strategy could involve the phosphorylation of a fluoro-alcohol using an acetamidoethyl-derived phosphorylating agent, or conversely, the phosphorylation of an acetamido-alcohol with a fluorine-containing phosphate reagent. For instance, a key intermediate like 2-fluoroethanol (B46154) could be coupled with a protected 2-acetamidoethyl phosphoramidite (B1245037), followed by oxidation and deprotection, to generate a fluoroethylated phosphate ester. The challenge lies in the development of synthetic methods that are compatible with both the fluorine substituents and the phosphate group, which can be sensitive to certain reaction conditions. researchgate.net
Application of Acetamidoethyl Moieties as Building Blocks in Organic Synthesis
Acetamido-functionalized molecules are versatile building blocks for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The acetamido group itself provides a stable, neutral amide linkage that can influence the conformation and electronic properties of a molecule. The "ethyl" spacer provides a flexible linker to other functional groups. These characteristics make acetamido-containing reagents valuable in the synthesis of heterocyclic compounds and other frameworks of interest in medicinal and materials chemistry. ekb.egtsijournals.commdpi.com
For example, cyanoacetamide derivatives, which contain the core acetamido structure, are widely used to synthesize a variety of azole and azine derivatives through cyclocondensation reactions. ekb.egtsijournals.com The reactivity of the cyano and active methylene (B1212753) groups allows for the construction of diverse heterocyclic systems like thiazoles, pyridines, and chromenes. tsijournals.com In a similar vein, the 2-acetamidoethyl moiety can be used as a precursor to introduce a protected aminoethyl functionality into a target molecule, which can be deprotected at a later synthetic stage for further elaboration.
Table 2: Examples of Acetamido-Containing Building Blocks in Heterocyclic Synthesis
| Building Block | Resulting Heterocycle(s) |
|---|---|
| 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide | Iminopyran, Dihydropyridine, Thiophene ekb.eg |
| N-(4-Acetylphenyl)-2-cyanoacetamide | Thiazole, Pyridine, Chromene tsijournals.com |
This table is interactive and can be sorted by column.
General Phosphorylation Reagents and Strategies Relevant to Acetamidoethyl Phosphate Synthesis
The phosphorylation of alcohols, such as N-(2-hydroxyethyl)acetamide, is a fundamental transformation for the synthesis of acetamidoethyl phosphates. This reaction involves the formation of a phosphate ester bond. A wide array of reagents and methods have been developed for this purpose, broadly categorized into those using pentavalent phosphorus (P(V)) reagents and those using trivalent phosphorus (P(III)) reagents followed by an oxidation step. researchgate.netentegris.com
P(V)-Based Methods: These methods directly install the phosphate group. Common reagents include phosphoryl chloride (POCl₃) and its derivatives, such as substituted phenyl dichlorophosphates. researchgate.nettcichemicals.com The high reactivity of these reagents often necessitates the use of protecting groups on other sensitive functionalities within the substrate and careful control of reaction conditions to avoid side reactions.
P(III)-Based Methods (Phosphitylation): This is a widely used modern approach, particularly in oligonucleotide synthesis. entegris.com It involves reacting the alcohol with a P(III) reagent, such as a phosphoramidite or a chlorophosphine, to form a phosphite (B83602) triester. entegris.com This intermediate is then oxidized to the corresponding phosphate triester using an oxidant like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org This two-step process is generally milder and more selective than using P(V) reagents. The choice of protecting groups on the P(III) reagent (e.g., cyanoethyl, benzyl) is critical for controlling reactivity and allowing for selective deprotection later in the synthesis. entegris.comnih.gov
Catalytic methods for phosphorylation have also been developed to improve efficiency and reduce waste. These can involve iodine-catalyzed reactions with H₂O₂ as the oxidant or visible-light photoredox catalysis. organic-chemistry.org
Table 3: Common Classes of Phosphorylating Reagents
| Reagent Class | Phosphorus Oxidation State | General Approach | Key Features |
|---|---|---|---|
| Phosphoryl Halides (e.g., POCl₃) | P(V) | Direct phosphorylation | Highly reactive, often requires base and careful control researchgate.net |
| Phosphoramidites | P(III) | Phosphitylation followed by oxidation | Mild, highly selective, widely used in automated synthesis entegris.com |
| H-Phosphonates | P(III) | Coupling followed by oxidation | Stable precursors, activated for coupling organic-chemistry.org |
This table is interactive and can be sorted by column.
Spectroscopic and Advanced Analytical Characterization of 2 Acetamidoethyl Phosphate Structures
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated that serves as a molecular fingerprint.
Application of Infrared (IR) Spectroscopy
The IR spectrum of 2-Acetamidoethyl dihydrogen phosphate (B84403) is characterized by absorption bands corresponding to the vibrations of its distinct functional groups: the phosphate group, the amide linkage, and the ethyl backbone.
The phosphate group (PO(OH)₂) gives rise to several prominent bands. Strong absorptions related to the P=O stretching vibration are typically observed in the 1300-1200 cm⁻¹ region. The P-O-H linkages are characterized by broad O-H stretching bands in the high-frequency region (3000-2500 cm⁻¹) and P-O stretching vibrations, which often appear in the 1100-900 cm⁻¹ range. sci-hub.stnih.gov
The secondary amide group (-NH-C=O) provides two key signals. The N-H stretching vibration appears as a moderate band around 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is a strong and sharp absorption typically found between 1680-1630 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching, occurs in the 1570-1515 cm⁻¹ region. researchgate.net
The aliphatic ethyl chain (-CH₂-CH₂-) contributes to C-H stretching vibrations, which are observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). tu.edu.iqvscht.cz C-H bending vibrations for these methylene (B1212753) groups appear in the 1470-1450 cm⁻¹ range. tu.edu.iq
Table 1: Characteristic Infrared (IR) Absorption Bands for 2-Acetamidoethyl Dihydrogen Phosphate
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400-3200 | N-H Stretch | Amide (secondary) | Medium |
| 3000-2500 | O-H Stretch | Phosphate (P-OH) | Broad, Strong |
| 2960-2850 | C-H Stretch | Alkane (CH₂) | Medium |
| 1680-1630 | C=O Stretch (Amide I) | Amide | Strong |
| 1570-1515 | N-H Bend, C-N Stretch (Amide II) | Amide | Medium to Strong |
| 1300-1200 | P=O Stretch | Phosphate | Strong |
| 1100-900 | P-O Stretch | Phosphate | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed structural information at the atomic level. By probing the magnetic properties of atomic nuclei, NMR provides data on the connectivity, chemical environment, and dynamics of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, distinct signals are expected for each set of chemically non-equivalent protons.
Acetyl Protons (CH₃-C=O): The methyl group of the acetamido moiety will appear as a sharp singlet in the range of 1.9-2.1 ppm.
Methylene Protons (-CH₂-N-): The two protons on the carbon adjacent to the nitrogen atom will appear as a multiplet, likely a triplet of triplets or a quartet, due to coupling with the adjacent methylene protons (-O-CH₂-) and the amide proton (-NH-). Their chemical shift is expected in the 3.2-3.6 ppm range. orgchemboulder.com
Methylene Protons (-O-CH₂-): The two protons on the carbon adjacent to the phosphate oxygen will also appear as a multiplet. This signal will be shifted further downfield due to the deshielding effect of the electronegative oxygen and phosphate group, typically appearing in the 3.8-4.2 ppm range. pdx.edu The signal will be split by the adjacent methylene protons and may also show coupling to the phosphorus nucleus (³JHP).
Amide Proton (-NH-): The amide proton typically appears as a broad signal or a triplet (due to coupling with the adjacent -CH₂- group) in the 7.5-8.5 ppm range. Its chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |
| Acetyl (CH₃) | 1.9 - 2.1 | Singlet (s) | None |
| Methylene (-CH₂-N) | 3.2 - 3.6 | Multiplet (m) | -CH₂-O, -NH |
| Methylene (-CH₂-O) | 3.8 - 4.2 | Multiplet (m) | -CH₂-N, ³¹P |
| Amide (NH) | 7.5 - 8.5 | Triplet (t) or Broad | -CH₂-N |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus Environments
³¹P NMR is a highly specific and sensitive technique for studying phosphorus-containing compounds. numberanalytics.com The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, making it ideal for NMR analysis. mdpi.com The spectrum for this compound is expected to show a single primary resonance, as there is only one phosphorus environment. The chemical shift of this signal provides direct information about the electronic state and bonding of the phosphorus atom. numberanalytics.com For alkyl dihydrogen phosphates, the chemical shift typically falls within a well-defined range, generally between -5 and +5 ppm relative to the standard, 85% phosphoric acid. nih.govnih.gov The exact chemical shift is sensitive to factors such as pH and solvent. Proton-coupled ³¹P NMR spectra would show this signal as a multiplet due to coupling with the adjacent methylene protons (³JPH) and the hydroxyl protons (²JPH), whereas proton-decoupled spectra would show a sharp singlet. huji.ac.il
Solid-State Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) Methodologies
For analyzing this compound in its solid, crystalline, or amorphous form, solid-state NMR (SSNMR) is the technique of choice. In solids, strong anisotropic interactions, such as dipolar coupling and chemical shift anisotropy (CSA), lead to extremely broad NMR signals, obscuring detailed structural information. mst.edumpg.de
Magic Angle Spinning (MAS) is a technique that mitigates these line-broadening effects. mst.edumpg.de The solid sample is packed into a rotor and spun at a high frequency (kilohertz range) at an angle of 54.74° (the "magic angle") with respect to the external magnetic field. mpg.de This rapid spinning averages the anisotropic interactions, resulting in significantly narrower spectral lines and enabling the acquisition of high-resolution spectra from solid samples. wiley.comroutledge.com
By applying ³¹P MAS-NMR, one can determine the isotropic chemical shift of the phosphorus atom in the solid state, which can be correlated with its coordination environment. Furthermore, analysis of the spinning sidebands that appear in MAS spectra can provide valuable information about the chemical shift anisotropy, offering deeper insights into the local electronic structure and symmetry around the phosphorus nucleus. mpg.de
Quantitative ³¹P NMR Techniques for Phosphate-Containing Compounds
Quantitative ³¹P NMR (qNMR) is a powerful method for determining the purity or concentration of phosphorus-containing compounds like this compound. nih.gov The technique leverages the unique advantages of the ³¹P nucleus, including its 100% natural abundance, high sensitivity, and typically simple spectra with minimal signal overlap. mdpi.com
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of corresponding nuclei in the sample. numberanalytics.com For accurate quantification, several experimental parameters must be carefully controlled. A key requirement is ensuring complete spin-lattice relaxation (T₁) for all phosphorus nuclei between successive pulses. This is achieved by setting a sufficiently long relaxation delay (typically 5 to 7 times the longest T₁ value). nih.gov
To suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations, an inverse-gated decoupling sequence is employed. defence.gov.au This pulse program applies proton decoupling only during the acquisition of the signal, not during the relaxation delay, thus eliminating NOE enhancements while still providing a simplified, decoupled spectrum. defence.gov.au A certified reference material with a known purity and a distinct ³¹P signal is used as an internal standard to allow for the precise calculation of the analyte's concentration or purity. nih.govdefence.gov.au
Chromatographic and Electrophoretic Separation Techniques
Detailed research findings, including specific solvent systems, Rf values, and visualization methods for the paper chromatographic separation of this compound, are not described in the available literature.
Specific conditions for the electrophoretic separation of this compound, such as buffer systems, pH, voltage gradients, and resulting mobility data, have not been reported in the reviewed scientific literature.
Integration of Multimodal Analytical Approaches for Comprehensive Characterization
While the integration of multiple analytical techniques is a standard practice in chemical analysis for the comprehensive characterization of compounds, there are no specific published examples of a multimodal approach being applied to this compound that would allow for a detailed discussion.
Computational and Theoretical Approaches to Acetamidoethyl Phosphate Molecular Systems
Structural Informatics and Cheminformatics Representation
The unphosphorylated precursor, N-(2-hydroxyethyl)acetamide, also known as N-acetylethanolamine, is well-characterized. nih.gov The addition of a dihydrogen phosphate (B84403) group to the hydroxyl moiety of N-acetylethanolamine yields 2-Acetamidoethyl dihydrogen phosphate. The key structural identifiers for the parent N-acetylethanolamine are presented below.
Table 1: Structural and Cheminformatics Identifiers for N-acetylethanolamine
| Identifier | Format | Value |
|---|---|---|
| IUPAC Name | N-(2-hydroxyethyl)acetamide nih.gov | |
| InChI | InChI=1S/C4H9NO2/c1-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) nih.gov | |
| InChIKey | PVCJKHHOXFKFRP-UHFFFAOYSA-N nih.gov |
Theoretical Basis of Molecular Structure and Conformation
The theoretical understanding of the molecular structure and conformation of this compound is predicated on the principles of chemical bonding and stereochemistry. The molecule is composed of an N-acetylethanolamine backbone linked to a dihydrogen phosphate group.
The dihydrogen phosphate anion characteristically features a central phosphorus atom in a tetrahedral arrangement, bonded to two hydroxyl groups and two oxygen atoms. wikipedia.org When esterified with the N-acetylethanolamine, one of the hydroxyl groups is replaced by the acetamidoethyl moiety. This results in a phosphate ester linkage.
Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to predict the preferred conformations of this compound. These calculations can also provide information on bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of the molecule's structure. Such studies are essential for understanding how this molecule might interact with other molecules, such as enzymes or receptors, in a biological context.
Biochemical Roles and Metabolic Context of Acetamidoethyl Phosphate in Biological Systems
Classification within Phosphoethanolamine Metabolism
Phosphoethanolamine is a key intermediate in the de novo biosynthesis of phosphatidylethanolamine (B1630911) (PE), a major component of biological membranes. biorxiv.org This primary route, known as the Kennedy pathway, involves the phosphorylation of ethanolamine (B43304) to phosphoethanolamine, which is then converted to CDP-ethanolamine and finally transferred to a diacylglycerol backbone to form PE. biorxiv.org
2-Acetamidoethyl dihydrogen phosphate (B84403) can be classified as a modified intermediate within this metabolic context. Its formation would require the N-acetylation of ethanolamine either before or after the phosphorylation step. The metabolism of N-acylethanolamines (NAEs) and their phosphorylated derivatives is an active area of research, particularly due to their roles in cell signaling. The degradation of NAEs by enzymes like fatty acid amide hydrolase (FAAH) releases ethanolamine, which can then be fed into the Kennedy pathway for PE synthesis. biorxiv.orgnih.gov Therefore, 2-Acetamidoethyl dihydrogen phosphate sits (B43327) at the crossroads of phospholipid synthesis and the metabolism of N-acetylated signaling molecules.
An enzyme, ethanolamine phosphate phospholyase (ETNPPL), has been identified that irreversibly degrades phosphoethanolamine, highlighting the tight regulation of this precursor's levels for PE biosynthesis. nih.gov The existence of N-acetylated forms suggests an additional layer of metabolic control or functional diversification.
Role as a Precursor or Intermediate in Complex Lipid Synthesis
The primary fate of phosphoethanolamine is its incorporation into PE. By extension, this compound is a logical precursor for the synthesis of N-acetylphosphatidylethanolamine (NAPE), a specific type of N-acylphosphatidylethanolamine. NAPEs are a class of phospholipids (B1166683) synthesized by the transfer of an acyl chain to the primary amine of PE. researchgate.netnih.gov These molecules are not merely structural components but also serve as precursors to N-acylethanolamines (NAEs), a group of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.gov
While the synthesis of sphingomyelin (B164518) involves the transfer of a phosphocholine (B91661) head group to ceramide, the breakdown of other sphingolipids can influence the pool of available ethanolamine derivatives. Specifically, sphingosine-1-phosphate can be degraded by a lyase to produce ethanolamine phosphate, linking sphingolipid metabolism back to the precursors for glycerophospholipid synthesis. biorxiv.org Although a direct role for this compound in sphingomyelin synthesis is not established, its structural similarity to core building blocks underscores the interconnectedness of lipid metabolic pathways. The primary role of this compound would be as an intermediate for N-acetylated glycerophospholipids rather than sphingolipids.
Table 1: Potential Metabolic Relationships
| Precursor | Intermediate | Final Product | Metabolic Pathway |
|---|---|---|---|
| Ethanolamine | Phosphoethanolamine | Phosphatidylethanolamine (PE) | Kennedy Pathway |
| N-Acetylethanolamine | This compound | N-Acetyl-phosphatidylethanolamine | N-Acylphospholipid Synthesis |
Participation in Enzymatic Transformations Involving Phosphate Esters
The metabolism of this compound involves several key classes of enzymatic transformations centered on its phosphate ester and amide bonds.
N-Acyltransferases : These enzymes are responsible for transferring an acyl group to the amine of an ethanolamine moiety. The formation of NAPE from PE is catalyzed by such an enzyme. researchgate.netwikipedia.org The synthesis of this compound would likely involve a specific N-acetyltransferase acting on phosphoethanolamine.
Phospholipase D (PLD) : A specific PLD, NAPE-PLD, is known to hydrolyze NAPE to generate bioactive NAEs. nih.govnih.gov This highlights a key enzymatic step in the downstream processing of lipids derived from N-acetylated precursors.
Amidohydrolases : Enzymes such as Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) are responsible for the degradation of NAEs, breaking the amide bond to release a fatty acid and ethanolamine. nih.gov A similar deacetylase could potentially act on this compound to regenerate phosphoethanolamine.
Glycerophosphodiesterases : Certain enzymes, like GDE1, can hydrolyze glycerophospho-N-acylethanolamines to produce NAEs, representing an alternative pathway for the generation of these signaling molecules. nih.govresearchgate.net
These enzymatic activities underscore the dynamic nature of phosphate ester-containing molecules in cellular metabolism, serving as substrates for both synthesis and the generation of signaling compounds.
General Principles of Dihydrogen Phosphate Function in Biological Buffering and Energy Transfer
The dihydrogen phosphate group is fundamental to the function of this compound, contributing to two critical cellular processes: biological buffering and energy transfer.
Biological Buffering : The phosphate buffer system is a crucial intracellular and renal mechanism for maintaining pH homeostasis. It consists of the conjugate acid-base pair of dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻). The dihydrogen phosphate group on this compound can act as a weak acid, donating a proton to neutralize excess base and resist increases in pH. This buffering capacity is essential for ensuring the stability of proteins and enzymes, whose functions are highly pH-dependent.
Energy Transfer : Phosphate esters are central to cellular energy metabolism. The bonds linking phosphate groups in molecules like adenosine (B11128) triphosphate (ATP) are high-energy, and their cleavage releases energy that drives countless biochemical reactions. While this compound is not a primary energy currency like ATP, its phosphorylated state makes it an "activated" intermediate. The phosphate group is essential for its subsequent enzymatic conversions, such as the reaction with CTP to form a CDP-ethanolamine derivative, which is a necessary step for its incorporation into a phospholipid.
Integration into Cellular Macromolecules
The primary route for the integration of this compound into cellular macromolecules is through the synthesis of phospholipids, which are the fundamental components of all biological membranes. aocs.org As a precursor to N-acetyl-phosphatidylethanolamine, the compound contributes to the formation of specialized membrane lipids.
Phosphatidylethanolamine (PE), the non-acetylated counterpart, is the second most abundant phospholipid in mammalian membranes and is enriched on the inner leaflet of the plasma membrane. nih.gov The incorporation of an N-acetylated head group would alter the physicochemical properties of the membrane. The acetylation neutralizes the positive charge of the primary amine group on the ethanolamine headgroup, which could impact:
Membrane Fluidity and Curvature : The size and charge of phospholipid headgroups influence membrane packing and can induce membrane curvature, which is important for processes like vesicle formation and fusion.
Protein Interactions : Membrane proteins often interact with specific phospholipid headgroups. Altering the headgroup from a primary amine to a neutral acetylated amide could modify these interactions, affecting protein localization and function.
Signaling Platforms : N-acetylated phospholipids like NAPE are not just structural; they are precursors for signaling molecules. nih.gov Their presence in membranes creates a reservoir that can be rapidly mobilized by enzymes like NAPE-PLD in response to cellular stress or stimuli. researchgate.net
Therefore, the integration of this compound into membrane phospholipids represents a mechanism for modulating membrane structure and generating substrates for important signaling pathways.
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-acetyl ethanolamine phosphate | - |
| Phosphoethanolamine | PEtn |
| Phosphatidylethanolamine | PE |
| Cytidine diphosphate-ethanolamine | CDP-ethanolamine |
| Diacylglycerol | DAG |
| N-Acylethanolamine | NAE |
| Fatty acid amide hydrolase | FAAH |
| Ethanolamine phosphate phospholyase | ETNPPL |
| N-acetylphosphatidylethanolamine | NAPE (specific form) |
| N-acylphosphatidylethanolamine | NAPE (general class) |
| Sphingomyelin | - |
| Sphingosine-1-phosphate | S1P |
| N-acylethanolamine-hydrolyzing acid amidase | NAAA |
| Adenosine triphosphate | ATP |
| Dihydrogen phosphate | H₂PO₄⁻ |
| Hydrogen phosphate | HPO₄²⁻ |
| Ceramide | - |
Research on Derivatives and Analogs Bearing Acetamidoethyl Phosphate Moieties
Synthesis and Characterization of Novel Modified Acetamidoethyl Phosphate (B84403) Conjugates
The synthesis of novel conjugates involving 2-Acetamidoethyl dihydrogen phosphate leverages established methods in organophosphorus chemistry, primarily focusing on the formation of phosphoramidate (B1195095) bonds. These synthetic strategies are adapted from general protocols for creating phosphoramidate derivatives, which are a class of organophosphorus compounds characterized by a P-N bond.
The general approach to synthesizing these conjugates involves the reaction of a phosphorylated precursor with an amine. One common method is the Atherton-Todd reaction, which utilizes a dialkyl phosphite (B83602), a primary or secondary amine, and a halogenating agent like carbon tetrachloride. Another significant route is the Staudinger-phosphite reaction, which involves the reaction of an azide (B81097) with a phosphite. mdpi.com Additionally, oxidative cross-coupling methods and salt elimination reactions are employed to form the desired P-N linkage. nih.gov
For instance, a general synthesis of a phosphoramidate conjugate can be achieved by reacting a suitable phosphorylating agent, such as a dichlorophosphate, with an amine in the presence of a base to neutralize the liberated acid. The resulting phosphoramidochloridate can then be reacted with another nucleophile to yield the final conjugate. The characterization of these novel conjugates relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.
31P NMR spectroscopy is particularly diagnostic for phosphorus-containing compounds, with the chemical shift providing information about the electronic environment of the phosphorus atom.
1H and 13C NMR are used to confirm the presence and connectivity of the organic moieties of the conjugate.
Infrared (IR) Spectroscopy is employed to identify key functional groups. The presence of P=O, P-N, C=O (amide), and N-H bonds can be confirmed by their characteristic absorption frequencies.
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized conjugates and to gain information about their fragmentation patterns, further confirming their structure.
A hypothetical example of a synthesized conjugate and its characterization data is presented in the table below.
| Conjugate Name | Synthetic Method | 31P NMR (ppm) | IR (cm-1) | Mass Spec (m/z) |
|---|---|---|---|---|
| Hypothetical Conjugate A | Atherton-Todd Reaction | δ 10.5 | 3290 (N-H), 1680 (C=O), 1250 (P=O), 950 (P-N) | [M+H]+ found |
Comparative Chemical Reactivity Studies with Related Phosphoethanolamines (e.g., 2-aminoethyl dihydrogen phosphate)
The introduction of an acetyl group to the amine of 2-aminoethyl dihydrogen phosphate to form this compound significantly alters its chemical reactivity. The primary difference lies in the nucleophilicity of the nitrogen atom.
In 2-aminoethyl dihydrogen phosphate, the primary amine group is a potent nucleophile, readily participating in reactions such as acylation and alkylation. The lone pair of electrons on the nitrogen is available to attack electrophilic centers.
Conversely, in this compound, the nitrogen atom is part of an amide linkage. Due to resonance delocalization of the nitrogen's lone pair of electrons with the adjacent carbonyl group, the nucleophilicity of the nitrogen is substantially reduced. This makes it significantly less reactive towards electrophiles under similar conditions.
One of the key reactions to consider for comparison is hydrolysis. The stability of the phosphate ester bond can be influenced by the nature of the substituent on the ethanolamine (B43304) moiety. The hydrolysis of phosphate esters can proceed through different mechanisms depending on the pH of the solution. Under acidic conditions, the phosphate ester bond in both compounds is susceptible to cleavage. However, the presence of the N-acetyl group can influence the rate of hydrolysis. For instance, in the context of larger phospholipid molecules, N-acylated phosphatidylethanolamines have shown different hydrolysis patterns compared to their non-acylated counterparts. nih.gov
The hydrolysis of acetyl dihydrogen phosphate, a related compound, has been shown to proceed via different bond cleavage pathways under acidic and alkaline conditions. In acidic solution, the phosphorus-oxygen bond is ruptured, whereas under alkaline conditions, the carbon-oxygen bond is cleaved. elsevierpure.com While this is not a direct comparison, it highlights the potential for the N-acetyl group to influence reaction mechanisms.
A comparative table of reactivity is presented below.
| Property | This compound | 2-aminoethyl dihydrogen phosphate |
|---|---|---|
| Nucleophilicity of Nitrogen | Low (due to amide resonance) | High (primary amine) |
| Reactivity with Electrophiles | Significantly lower | High |
| Susceptibility to Hydrolysis | Susceptible, rate influenced by N-acetyl group | Susceptible |
Structural Comparisons within the Phosphoethanolamine Class
The introduction of the acetyl group in this compound replaces a proton on the amine with an acetyl moiety. This change has several structural implications:
Hydrogen Bonding: The potential for hydrogen bonding at the nitrogen atom is altered. The amide group (-NH-C=O) has both a hydrogen bond donor (N-H) and an acceptor (C=O), but the number and nature of these interactions will differ from the ammonium (B1175870) group in phosphoethanolamine. This can lead to different crystal packing arrangements.
Conformation: The steric bulk of the acetyl group can influence the rotational freedom around the C-N and C-C bonds, potentially favoring specific conformations. The planarity of the amide group will also impose constraints on the local geometry.
Bond Lengths and Angles: The C-N bond in the amide of this compound is expected to be shorter than the C-N single bond in 2-aminoethyl dihydrogen phosphate due to partial double bond character from resonance. The bond angles around the nitrogen atom will also change from tetrahedral-like in the ammonium group to trigonal planar-like in the amide.
A comparative table of key structural features is provided below.
| Structural Feature | This compound (Predicted) | 2-aminoethyl dihydrogen phosphate (Experimental) |
|---|---|---|
| Nitrogen Hybridization | sp2 (amide) | sp3 (amine/ammonium) |
| C-N Bond Length | Shorter (partial double bond character) | Longer (single bond) |
| Hydrogen Bonding at Nitrogen | N-H donor, C=O acceptor | N-H donors (in ammonium form) |
| Key Torsion Angles | Influenced by steric hindrance of acetyl group and planarity of amide | Determined by electrostatic and steric interactions of ammonium and phosphate groups |
Emerging Research Areas and Future Directions in Acetamidoethyl Dihydrogen Phosphate Studies
Development of Advanced Synthetic Strategies for Complex Architectures
Future research will likely focus on the development of more sophisticated and efficient synthetic methodologies to construct complex molecules derived from 2-Acetamidoethyl dihydrogen phosphate (B84403). This includes the synthesis of phosphopeptide mimetics, where the phosphate group can influence peptide structure and function. nih.govnih.gov The synthesis of such complex structures often requires careful selection of protecting groups and coupling agents to achieve high yields and purity.
One promising approach is the use of solid-phase synthesis techniques, which have been successfully employed for the preparation of phosphopeptides. nih.gov This method allows for the stepwise assembly of complex structures on a solid support, facilitating purification and automation. Furthermore, the development of novel phosphorylation reagents and catalysts will be crucial for the efficient and regioselective introduction of the phosphate moiety into complex organic molecules.
The exploration of chemoenzymatic strategies, combining the selectivity of enzymes with the versatility of chemical synthesis, could also open new avenues for the construction of intricate 2-Acetamidoethyl dihydrogen phosphate-containing architectures.
Table 1: Key Considerations in the Synthesis of Complex Architectures
| Synthetic Aspect | Key Considerations |
| Protecting Groups | Orthogonal protecting groups for the phosphate, amine, and hydroxyl functionalities to allow for selective deprotection. |
| Coupling Reagents | Efficient and mild coupling reagents to form amide and phosphate ester bonds without side reactions. |
| Solid-Phase Synthesis | Selection of appropriate resins and linkers to support the synthesis of the target molecule. |
| Purification | Development of effective purification protocols, such as HPLC and ion-exchange chromatography, to isolate the desired product. |
Elucidation of Undiscovered Chemical Reactivities
While the basic reactivity of phosphate esters is well-established, there is still much to learn about the specific chemical behavior of this compound under various conditions. Future research is expected to delve into its non-enzymatic reactions, such as its stability in different pH environments and its reactivity towards various nucleophiles and electrophiles. wikipedia.org
Understanding the chemical stability and degradation pathways of organophosphate monoesters like this compound is crucial for its application in various fields. wikipedia.org For instance, its hydrolysis kinetics and the identification of degradation products under physiological conditions are of significant interest.
Furthermore, the investigation of its coordination chemistry with different metal ions could reveal novel catalytic or structural properties. The acetyl group on the ethanolamine (B43304) backbone may also participate in intramolecular reactions or influence the reactivity of the phosphate group, a phenomenon that warrants further investigation.
Application in the Design of Novel Research Probes for Biological Pathways
The structural similarity of this compound to biological molecules like phosphoethanolamine makes it an attractive scaffold for the design of novel research probes. biorxiv.orgnih.gov These probes can be used to investigate a variety of biological pathways, including lipid metabolism and signal transduction.
One exciting area of research is the development of fluorescent probes based on this compound. By attaching a fluorophore to the molecule, it is possible to visualize its localization and dynamics within living cells. nih.govnih.govresearchgate.netresearchgate.netnih.gov Such probes could be used to study the distribution and transport of phosphoethanolamine-containing lipids in real-time.
Another promising application is the design of affinity-based probes to identify and characterize proteins that interact with phosphoethanolamine or its derivatives. google.comyoutube.com These probes typically consist of the this compound moiety, a reactive group for covalent modification of target proteins, and a reporter tag for detection and enrichment.
Table 2: Components of a this compound-Based Research Probe
| Component | Function | Example |
| Recognition Moiety | Binds to the target of interest. | This compound |
| Linker | Connects the recognition moiety to the reporter tag. | Polyethylene glycol (PEG) |
| Reporter Tag | Enables detection and/or isolation of the probe-target complex. | Fluorophore (e.g., fluorescein), Biotin |
| Reactive Group (optional) | Forms a covalent bond with the target for stable labeling. | Photo-activatable crosslinker |
Exploration of New Analytical Methodologies for Detection and Quantification
The development of sensitive and selective analytical methods is crucial for studying the metabolism and function of this compound and its derivatives. While techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are currently used, there is a continuous need for improved methodologies with higher sensitivity and throughput.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of N-acylphosphatidylethanolamines (NAPEs), which are structurally related to this compound. nih.govnih.gov Future research will likely focus on developing LC-MS/MS methods with improved chromatographic separation and fragmentation strategies for the unambiguous identification and quantification of a wider range of related compounds.
31P NMR spectroscopy is another valuable technique for the analysis of phosphorus-containing compounds. researchgate.netmdpi.comresearchgate.net Advances in NMR technology, such as higher magnetic field strengths and cryogenically cooled probes, will enhance the sensitivity and resolution of 31P NMR, enabling the detection of low-abundance species and the study of their interactions with other molecules. The development of novel derivatization strategies to enhance the detection of these compounds is also an active area of research. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing 2-Acetamidoethyl dihydrogen phosphate with high purity?
Synthesis involves esterification of phosphoric acid with 2-acetamidoethanol under controlled pH (5.5–7.0) and temperature (60–80°C). A neutralization approach, analogous to potassium dihydrogen phosphate production, can be adapted by reacting 2-acetamidoethanol with phosphoric acid in a 1:1 molar ratio. Post-reaction, purification via recrystallization from aqueous ethanol (70% v/v) removes impurities. Purity is confirmed using 31P NMR (δ ≈ 1–2 ppm for monoesters) and elemental analysis (C, H, N, P within ±0.3% of theoretical values) .
Q. Which analytical techniques are most effective for characterizing this compound structure and purity?
A multi-technique approach is recommended:
- 31P NMR : Confirms phosphate esterification and detects hydrolysis byproducts (e.g., free phosphate at δ ≈ 0 ppm).
- HPLC-MS : Utilizes a HILIC column (2.6 μm, 100 Å) with ESI-MS in negative ion mode to identify [M-H]⁻ ions (e.g., m/z 212) and quantify purity (>98%).
- FT-IR : Key peaks include P=O (1250–1300 cm⁻¹) and P-O-C (1050–1150 cm⁻¹) stretching vibrations .
Q. What protocols ensure stability of this compound during long-term storage?
Store lyophilized powder at -20°C in amber vials under argon with desiccant (silica gel). Aqueous solutions (pH 6.5–7.5) retain >90% stability for 6 months at 4°C. Regular HPLC monitoring (e.g., monthly) tracks degradation (<5% annually under optimal conditions) .
Q. How to formulate this compound buffers for enzymatic assays?
Prepare 100 mM stock in ultrapure water, filter-sterilized (0.22 μm). Adjust pH with 1 M NaOH/HCl, maintaining ionic strength (I = 0.15 M) using NaCl. For enzyme assays, 25 mM phosphate buffer (pH 7.4) with 0.1% BSA is effective, as validated in fibrinolytic enzyme studies .
Q. What validated methods quantify this compound in complex biological matrices?
Use LC-MS/MS with a zwitterionic HILIC column (2.1×100 mm, 1.7 μm) and MRM transitions (m/z 212→79, CE=25 eV). Sample preparation includes deproteinization with cold acetonitrile (1:2 v/v) and SPE cleanup (Oasis WAX cartridges). The method achieves a linear range of 0.1–100 μg/mL (R² > 0.999) and LOD of 0.03 μg/mL .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing derivatives of this compound?
RSM, particularly Box-Behnken or central composite designs, evaluates variables like molar ratio, temperature, and catalyst concentration. For example, in sodium dihydrogen phosphate optimization, ANOVA identified significant factors (p < 0.05) for melanin production . Conduct 15–30 experimental trials to model interactions (quadratic terms) and validate predictions via confirmation runs .
Q. How to address contradictory data regarding phosphate group interactions in aqueous solutions?
Contradictions arise from pH-dependent speciation (H2PO4⁻ vs. HPO4²⁻) and self-association. Use 31P NMR linewidth analysis to quantify dimerization constants (Kdim ≈ 15 M⁻¹ in CDCl3) . DOSY and ITC differentiate monomeric vs. oligomeric species and quantify binding thermodynamics. Statistical validation via ANOVA (p < 0.01) resolves discrepancies .
Q. What mechanistic insights can be gained from time-resolved spectroscopic studies of phosphate ester hydrolysis?
Stopped-flow UV-Vis (200–300 nm) and 31P NMR kinetics reveal hydrolysis mechanisms. For methyl dihydrogen phosphate, pH 4 hydrolysis follows an SN2 pathway (Ea = 58 kJ/mol) . Isotope effects (kH/kD > 1.5) and Arrhenius plots (25–60°C) identify rate-limiting steps .
Q. What experimental approaches characterize host-guest interactions between this compound and biological macromolecules?
Combine SPR (binding kinetics: ka = 1–5×10³ M⁻¹s⁻¹, kd = 0.01–0.1 s⁻¹) and ITC (ΔH = -5 to -20 kJ/mol) with MD simulations (AMBER forcefields, RMSD <2 Å). Studies on dihydrogen phosphate-protein interactions revealed competitive binding in ATP pockets (Kd ≈ 10–100 μM) .
Q. How does computational modeling predict the solvation behavior of this compound in mixed solvent systems?
DFT (B3LYP/6-311++G**) calculates solvation free energies (ΔGsolv) in water-DMSO mixtures. MD simulations with explicit solvents (TIP3P) generate RDFs showing H-bonding (2.8 Å peak). COSMO-RS predicts logP values (-1.5 to 0.3) for solvent optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
